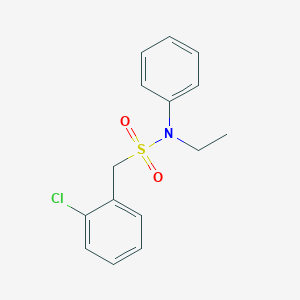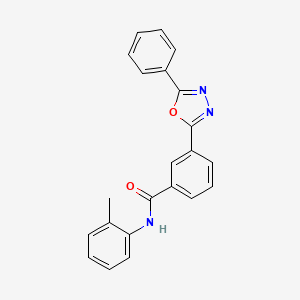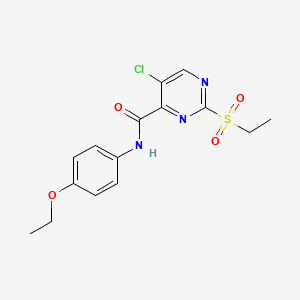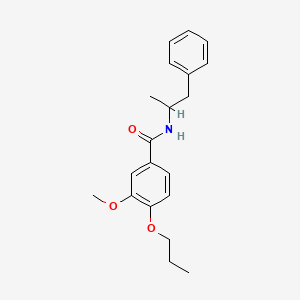
1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide
Descripción general
Descripción
1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide, also known as CEPMS, is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. It belongs to the class of sulfonamide compounds and has been found to possess a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. In
Mecanismo De Acción
The exact mechanism of action of 1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide is not fully understood. However, it has been suggested that it may act by inhibiting the production of prostaglandins and other inflammatory mediators. It may also modulate the activity of ion channels and receptors involved in pain perception and transmission.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of various inflammatory and pain-related conditions. It has also been found to reduce fever and body temperature in animal models of fever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed using standard analytical techniques. It also possesses a range of biological activities, making it a versatile tool for studying various biological pathways.
However, there are also some limitations to the use of 1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide in lab experiments. Its mechanism of action is not fully understood, which may limit its potential applications. It may also have off-target effects that could complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of 1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide. One potential direction is the design and synthesis of novel 1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide derivatives with improved biological activity and selectivity. Another direction is the elucidation of the exact mechanism of action of 1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide, which could lead to the development of more targeted therapies for various inflammatory and pain-related conditions. Finally, the use of 1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide as a scaffold for the design of novel drugs targeting various biological pathways could be explored further.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide has been studied extensively for its potential applications in medicinal chemistry. It has been found to possess anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various inflammatory and pain-related conditions. It has also been studied for its potential use as a scaffold for the design of novel drugs targeting various biological pathways.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-2-17(14-9-4-3-5-10-14)20(18,19)12-13-8-6-7-11-15(13)16/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMCZFDMXLDSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3,4-tetrafluoro-7,8,9,10-tetrahydro-12H-benzimidazo[1,2-b][1,2]benzoxazin-12-one](/img/structure/B4386359.png)
![4-benzyl-1-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4386360.png)

![9-(4-butylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4386379.png)

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4386384.png)
![N-[2-methoxy-5-({[3-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4386385.png)
![methyl 2-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4386395.png)

![5-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4386399.png)

![2,5-dichloro-N-ethyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4386419.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B4386421.png)
![N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B4386436.png)